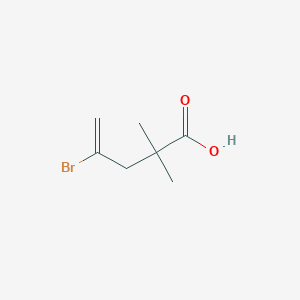

4-Bromo-2,2-dimethylpent-4-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,2-dimethylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-5(8)4-7(2,3)6(9)10/h1,4H2,2-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAPMSLCJMXNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=C)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2,2 Dimethylpent 4 Enoic Acid

Strategic Approaches to Vinyl Bromide Formation

The introduction of a vinyl bromide is a critical transformation in organic synthesis, providing a versatile handle for subsequent cross-coupling reactions. Several key strategies can be employed to install this functionality onto a molecular scaffold.

Elimination Reactions from Vicinal Dihalo-Substituted Precursors

A classic and effective method for generating a carbon-carbon triple bond, and subsequently a vinyl halide, is through the double dehydrohalogenation of a vicinal dihalide. fiveable.memasterorganicchemistry.com This process involves two sequential elimination reactions, typically promoted by a strong base. ucalgary.ca For the synthesis of a 4-bromo-substituted vinyl group, a plausible precursor would be a 4,4,5-tribromo-2,2-dimethylpentanoic acid derivative. However, a more common route involves creating an alkyne first from a 4,5-dibromo precursor, followed by hydrobromination.

The reaction sequence begins with the halogenation of an alkene precursor, such as 2,2-dimethylpent-4-enoic acid, with bromine (Br₂) to form a vicinal dibromide. libretexts.orglibretexts.org This intermediate is then subjected to a double elimination reaction using a potent base. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is frequently used for this transformation due to its strength and efficacy in promoting the E2 mechanism, which leads to the formation of an alkyne intermediate, 2,2-dimethylpent-4-ynoic acid. libretexts.orglibretexts.org The first elimination yields a vinyl bromide intermediate, and the second, more challenging elimination from the vinyl bromide, requires the potency of a base like NaNH₂ to proceed to the alkyne. masterorganicchemistry.com

| Reaction Step | Precursor Type | Typical Reagents | Key Transformation | Reference |

|---|---|---|---|---|

| 1. Dihalogenation | Alkene | Br₂ in CH₂Cl₂ | Alkene to Vicinal Dibromide | libretexts.org |

| 2. Double Dehydrohalogenation | Vicinal Dibromide | NaNH₂ (≥2 equiv.) in NH₃(l) | Vicinal Dibromide to Alkyne | libretexts.org |

Regioselective and Stereoselective Bromination of Alkyne Precursors

Once a terminal alkyne, such as 2,2-dimethylpent-4-ynoic acid, is synthesized, the vinyl bromide can be formed through the addition of hydrogen bromide (HBr). The regioselectivity of this addition is crucial.

Anti-Markovnikov Addition : To obtain the terminal vinyl bromide required for the target molecule (4-bromo), an anti-Markovnikov addition is necessary. This places the bromine atom on the terminal, less substituted carbon of the alkyne. Such regioselectivity is typically achieved through a radical mechanism, initiated by peroxides or light in the presence of HBr. lumenlearning.comlibretexts.org More modern and controlled methods utilize catalytic systems. For instance, copper-catalyzed hydrobromination has been shown to afford terminal (E)-alkenyl bromides with high yield and excellent regio- and diastereoselectivity. organic-chemistry.orgresearchgate.net These catalytic reactions often proceed under mild conditions and tolerate a wide array of functional groups. organic-chemistry.orgorganic-chemistry.org

Markovnikov Addition : For comparison, standard electrophilic addition of HBr to a terminal alkyne follows Markovnikov's rule, placing the bromine atom on the more substituted internal carbon, which would lead to the 5-bromo isomer in this case. youtube.com This pathway involves the formation of a more stable vinyl cation intermediate.

Direct bromination of an alkyne with one equivalent of Br₂ typically leads to a mixture of (E)- and (Z)-dibromoalkenes, with the trans-addition product often predominating. rsc.orgresearchgate.net

| Addition Type | Reagents/Catalyst System | Product Regiochemistry | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Anti-Markovnikov Hydrobromination | HBr, Peroxides (ROOR) | Terminal (1-bromoalkene) | Mixture of E/Z | lumenlearning.comlibretexts.org |

| Catalytic Anti-Markovnikov Hydrobromination | IPrCuCl (cat.), Ph₂SiH₂, (BrCl₂C)₂ | Terminal (1-bromoalkene) | High E-selectivity | organic-chemistry.org |

| Markovnikov Hydrobromination | HBr (no initiators) | Internal (2-bromoalkene) | Mixture of E/Z | youtube.com |

| Dibromination | Br₂ (1 equiv.) | 1,2-Dibromoalkene | Predominantly E (anti-addition) | researchgate.net |

Vinylic Substitution Reactions for Halogen Introduction

Vinylic substitution provides another powerful route to vinyl bromides, often from more readily accessible vinyl precursors. One of the most prominent methods involves the conversion of vinyl triflates (trifluoromethanesulfonates). Vinyl triflates can be prepared from ketones and subsequently converted to vinyl bromides via palladium-catalyzed reactions. mit.edu This transformation offers a reliable way to access vinyl halides with good to excellent yields under relatively mild conditions. organic-chemistry.orgnih.gov The use of biarylphosphine ligands is often key to the success of these couplings. nih.govacs.org

Another modern approach is the reaction of vinyl boronic acids with sodium bromide in the presence of a mild oxidizing agent like N-chlorosuccinimide (NCS). tandfonline.comtandfonline.com This method is particularly valuable as vinyl boronic acids can be synthesized through various means, including the hydroboration of alkynes. The reaction proceeds stereospecifically; for example, an (E)-vinyl boronic acid will yield a (Z)-vinyl bromide. tandfonline.com

Construction of the 2,2-Dimethylpent-4-enoic Acid Backbone

The synthesis of the carbon skeleton, particularly the installation of the all-carbon quaternary center at the C2 position, is a significant synthetic hurdle.

Alkylation and Carbon-Carbon Bond Formation Strategies

Creating a quaternary carbon center often relies on the alkylation of an enolate or an equivalent nucleophile. fiveable.me For the target molecule, a potential strategy involves the α-alkylation of a carboxylic acid derivative.

Diastereoselective Alkylation using Chiral Auxiliaries : A highly effective method for controlling stereochemistry during alkylation involves the use of chiral auxiliaries. Pseudoephedrine is a well-established and practical auxiliary for this purpose. acs.org An appropriate acid, such as 2-methyl-4-pentenoic acid, can be coupled to pseudoephedrine to form an amide. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate, which then undergoes highly diastereoselective alkylation upon treatment with an alkyl halide (e.g., methyl iodide). nih.gov Subsequent hydrolysis of the amide auxiliary reveals the α-alkylated carboxylic acid in high enantiomeric excess. nih.govacs.org This method provides excellent stereocontrol for the construction of quaternary centers. harvard.edu

Asymmetric Allylic Alkylation (AAA) : Palladium-catalyzed asymmetric allylic alkylation has emerged as a powerful tool for the enantioselective formation of C-C bonds, including quaternary centers. nih.govresearchgate.net This reaction typically involves the alkylation of a soft nucleophile, such as a stabilized enolate derived from a β-ketoester, with an allylic electrophile in the presence of a chiral palladium catalyst. nih.govnih.gov This strategy allows for the direct and catalytic construction of challenging quaternary stereocenters. researchgate.net

Functional Group Interconversion and Oxidation Pathways to the Carboxylic Acid

The final step in the synthesis is often the unmasking or creation of the carboxylic acid functional group. If the backbone was constructed using an ester or amide, simple hydrolysis can yield the desired acid. However, a common and powerful alternative is the oxidation of a primary alcohol.

This strategy would involve synthesizing a precursor like 4-bromo-2,2-dimethylpent-4-en-1-ol. The challenge then lies in selectively oxidizing the primary alcohol to a carboxylic acid without affecting the electron-rich vinyl bromide moiety.

TEMPO-Mediated Oxidation : (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that, in combination with a stoichiometric co-oxidant, provides a highly selective catalytic system for the oxidation of alcohols. The TEMPO/sodium hypochlorite (B82951) (NaOCl) system is effective, and a two-step, one-pot procedure where the alcohol is first treated with TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO₂) is particularly well-suited for converting primary alcohols to carboxylic acids under mild conditions. nih.gov This method is known for its excellent chemoselectivity, tolerating sensitive functionalities such as alkenes and electron-rich aromatic rings. nih.govwindows.netorganic-chemistry.org This selectivity makes it an ideal candidate for the final step in the synthesis of 4-bromo-2,2-dimethylpent-4-enoic acid.

Other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), are generally less suitable for substrates containing double bonds, as these reagents can readily cleave or react with the alkene. organic-chemistry.org

Chemo- and Regioselective Control in Multi-Functionalized Systems

The molecular architecture of this compound features two key reactive sites: a carboxylic acid and a vinyl bromide. Achieving selective transformations at one site without affecting the other is a central challenge in the synthesis and functionalization of this molecule.

Control of (E/Z) Stereoisomerism at the C4-C5 Double Bond

The synthesis of the tetrasubstituted double bond in this compound with a specific (E) or (Z) configuration is a significant synthetic challenge. The steric hindrance imposed by the gem-dimethyl group at the C2 position can influence the stereochemical outcome of reactions at the C4-C5 double bond. acs.org

Several strategies can be employed to control the stereoisomerism of the vinyl bromide. One common approach is the stereoselective synthesis from an alkyne precursor. The choice of reaction conditions and catalysts in the hydrobromination or haloboration of a suitable alkyne can lead to the preferential formation of one stereoisomer. organic-chemistry.org For instance, anti-Markovnikov hydrobromination of terminal alkynes can yield (E)-alkenyl bromides with high selectivity. organic-chemistry.org

Another approach involves the stereospecific conversion of other functional groups. For example, a stereodefined vinyl stannane (B1208499) or boronate can be converted to the corresponding vinyl bromide with retention of configuration using appropriate reagents. researchgate.net The gem-dimethyl group can play a crucial role in directing the stereochemical outcome by influencing the conformational preferences of reaction intermediates. researchgate.net

| Method | Precursor | Key Reagents | Predominant Stereochemistry |

|---|---|---|---|

| Hydrobromination | Terminal Alkyne | HBr, Radical Initiator | E-isomer |

| Haloboration/Bromination | Terminal Alkyne | Catecholborane, then Br₂ | Z-isomer |

| Hunsdiecker Reaction | α,β-Unsaturated Carboxylic Acid | N-Bromosuccinimide, Catalyst | E-isomer researchgate.net |

| Wittig-type Reactions | Aldehyde/Ketone | Phosphonium Ylide | Can be tuned for E or Z |

Catalytic and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the development of catalytic and sustainable methods to reduce environmental impact and improve efficiency.

Transition Metal-Mediated Transformations for Vinyl Bromide Incorporation

Transition metal catalysis offers powerful tools for the formation of the C-Br bond in the target molecule. Palladium-catalyzed reactions are particularly prevalent for the synthesis of vinyl bromides. researchgate.net For instance, the coupling of a suitable vinyl triflate or nonaflate with a bromide source in the presence of a palladium catalyst can provide the desired vinyl bromide with high yield and stereocontrol. mdpi.com

Ruthenium-catalyzed reactions have also emerged as a valuable tool for the synthesis of vinyl halides. nih.gov These methods often proceed under mild conditions and tolerate a variety of functional groups, which would be advantageous for the synthesis of a molecule containing a carboxylic acid. The choice of ligand on the metal center can be crucial in controlling the regio- and stereoselectivity of these transformations. rsc.org

| Catalyst System | Substrate Type | Bromide Source | Key Advantage |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Vinyl triflate | LiBr | High yield, good functional group tolerance mdpi.com |

| [RuCl₂(p-cymene)]₂ | Terminal Alkyne | N-Bromosuccinimide | High stereoselectivity nih.gov |

| CuI / Ligand | Vinyl Iodide | Tetrabutylammonium bromide | Mild conditions, retention of stereochemistry |

Mechanochemical Synthesis Investigations for Efficiency and Selectivity

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a promising green and sustainable approach to synthesis. vanderbilt.edu By minimizing or eliminating the use of bulk solvents, mechanochemical methods can reduce waste and energy consumption.

The synthesis of this compound could potentially be achieved through a mechanochemical bromination reaction. For example, the solid-state reaction of a suitable precursor, such as 2,2-dimethylpent-4-ynoic acid, with a solid brominating agent in a ball mill could be investigated. The high local temperatures and pressures generated during milling can facilitate reactions that are often inefficient in solution.

While specific mechanochemical syntheses of this exact molecule are not yet reported, the principles of mechanochemistry have been successfully applied to a wide range of organic transformations, including halogenations. vanderbilt.edu This approach could offer a more sustainable and efficient route to this compound and its derivatives.

| Reaction Type | Precursor | Reagent | Potential Advantages |

|---|---|---|---|

| Mechanochemical Bromination | 2,2-Dimethylpent-4-ynoic acid | N-Bromosuccinimide | Solvent-free, reduced reaction time |

| Mechanochemical Halodecarboxylation | A suitable di-acid precursor | Bromine source | Avoids use of toxic heavy metal salts |

Mechanistic Investigations of Reactions Involving 4 Bromo 2,2 Dimethylpent 4 Enoic Acid

Elucidating Reaction Pathways of the Vinyl Bromide Moiety

The vinyl bromide group in 4-bromo-2,2-dimethylpent-4-enoic acid is a key site for carbon-carbon and carbon-heteroatom bond formation. Understanding the mechanisms of its transformation is crucial for its application in synthetic chemistry.

Nucleophilic Addition-Elimination Processes

Nucleophilic substitution at an sp²-hybridized carbon, such as that in a vinyl bromide, is generally challenging. Unlike the SN1 and SN2 mechanisms observed in alkyl halides, the direct displacement of the bromide ion is energetically unfavorable. The SN1 pathway would require the formation of a highly unstable vinyl cation. ucsb.edumasterorganicchemistry.com The SN2 mechanism is hindered by the electron density of the double bond, which repels the incoming nucleophile, and the stereochemical constraints of a backside attack. ucsb.edu

An alternative pathway is the nucleophilic addition-elimination mechanism. This process involves the initial attack of a nucleophile on the double bond to form a carbanionic intermediate. Subsequent elimination of the bromide ion would then yield the substitution product. However, the presence of electron-donating groups on the double bond can decrease its electrophilicity, making the initial nucleophilic attack less favorable. For a nucleophilic substitution to occur, the reaction typically requires strong nucleophiles and harsh reaction conditions.

Radical Reactions and Their Initiators

Radical reactions provide an alternative pathway for the transformation of the vinyl bromide moiety. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orglumenlearning.com

Initiation: The reaction is initiated by the generation of radicals from a radical initiator. Common initiators include azobisisobutyronitrile (AIBN) and organic peroxides. libretexts.orglibretexts.org For instance, AIBN decomposes upon heating to yield two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. libretexts.org These initiator radicals can then abstract a hydrogen atom from a suitable donor, such as tributyltin hydride (Bu₃SnH), to generate a tributyltin radical, which can propagate the chain. libretexts.org

Propagation: The chain propagation involves two main steps:

A radical (e.g., a bromine radical) adds to the vinyl bromide at the carbon atom not bearing the bromine. This leads to the formation of a more stable radical intermediate.

This intermediate then reacts with a hydrogen donor to form the final product and regenerate the propagating radical. lumenlearning.com

The regioselectivity of the initial radical addition is governed by the stability of the resulting radical intermediate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling of Related Compounds)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Heck reaction is a prominent example for the arylation or vinylation of alkenes. libretexts.orgdiva-portal.orgmdpi.com While direct Heck coupling on the vinyl bromide of this compound is plausible, a related and insightful transformation is the palladium-catalyzed δ-selective reductive Heck reaction of 4-pentenoic acid derivatives. rsc.org

This reaction involves the coupling of an aryl halide with the alkene of a 4-pentenoic acid derivative, followed by reduction. The general catalytic cycle of a Heck reaction involves: libretexts.org

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-Ar bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the coupled product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

In a study on 4-pentenoic acid derivatives, a palladium-catalyzed δ-selective reductive Heck reaction with aryl iodides and bromides was developed. rsc.org This reaction proceeds in the presence of a Pd(OAc)₂ catalyst and K₃PO₄ as a base, with ethanol (B145695) serving as the hydride source for the reduction step. rsc.org

| Entry | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodoanisole | δ-(4-methoxyphenyl)pentanoic acid derivative | 85 |

| 2 | 4-Iodotoluene | δ-(4-methylphenyl)pentanoic acid derivative | 82 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | δ-(4-(trifluoromethyl)phenyl)pentanoic acid derivative | 75 |

| 4 | 4-Bromoacetophenone | δ-(4-acetylphenyl)pentanoic acid derivative | 68 |

| 5 | 2-Iodonaphthalene | δ-(naphthalen-2-yl)pentanoic acid derivative | 78 |

Electrophilic and Nucleophilic Reactivity of the Alkene Functionality

The terminal double bond in this compound is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of functionalized products.

Additions to the Double Bond (e.g., Hydrobromination leading to saturated bromo-acids)

The addition of hydrogen bromide (HBr) to the alkene functionality can proceed through two different mechanisms, leading to different constitutional isomers.

Electrophilic Addition (Markovnikov's Rule): In the absence of radical initiators, the reaction follows an electrophilic addition mechanism. The π electrons of the alkene attack the hydrogen of HBr, forming a carbocation intermediate and a bromide ion. The hydrogen adds to the carbon with more hydrogen atoms (the terminal carbon), leading to the formation of a more stable secondary carbocation at the 4-position. The bromide ion then attacks the carbocation to yield the Markovnikov product, 4,5-dibromo-2,2-dimethylpentanoic acid.

Radical Addition (Anti-Markovnikov's Rule): In the presence of peroxides or light, the reaction proceeds via a radical chain mechanism. A bromine radical, generated from HBr by the initiator, adds to the terminal carbon of the double bond to form a more stable secondary radical at the 4-position. This radical then abstracts a hydrogen atom from another molecule of HBr to give the anti-Markovnikov product, 4-bromo-5-bromo-2,2-dimethylpentanoic acid (which is the same as the Markovnikov product in this case due to the initial structure, but the mechanism of formation is different). For a related compound, 4-pentenoic acid, it has been shown that in a polar solvent, the Markovnikov product (4-bromopentanoic acid) is major, while in a non-polar solvent, the anti-Markovnikov product (5-bromopentanoic acid) is favored.

Olefin Difunctionalization Processes

Olefin difunctionalization is a powerful strategy to introduce two new functional groups across a double bond in a single step. nih.gov These reactions can be mediated by various catalysts and can proceed through different mechanistic pathways, including those involving radical intermediates.

For instance, the difunctionalization of unactivated, terminal olefins can be achieved through the intermolecular addition of α-bromoketones, -esters, or -nitriles, followed by the formation of heterocyclic structures. In the context of this compound, the carboxylic acid moiety can act as an internal nucleophile. A plausible mechanism involves the photoredox-catalyzed generation of a radical from an activated alkyl bromide. This radical then adds to the terminal alkene of the pentenoic acid. The resulting radical intermediate can be oxidized to a carbocation, which is then trapped by the internal carboxylic acid nucleophile, leading to the formation of a lactone.

Another example of olefin difunctionalization is azidation. nih.gov The reaction can be initiated by the formation of an azido (B1232118) radical, which adds to the alkene. The resulting radical intermediate can then undergo further reactions to incorporate a second functional group. nih.gov

| Reaction Type | Reagents | Functional Groups Added | Product Type |

|---|---|---|---|

| Azidocyanation | TMSN₃, TMSCN, PhI(OAc)₂ | -N₃, -CN | 3-azido-2-arylpropanenitriles |

| Arylheterofunctionalization | Organic azides, Cu catalyst | Aryl, -N₃ | Arylazide compounds |

| Oxyazidation | PIDA, N-hydroxyphthalimide, NaN₃ | -O(phthalimide), -N₃ | Oxyazidated products |

Carboxylic Acid Reactivity and Derivative Formation Mechanisms

The reactivity of this compound is largely dictated by the carboxylic acid functional group and the presence of a bromine atom on a doubly bonded carbon (vinylic bromide). The gem-dimethyl group at the α-position introduces significant steric hindrance, which influences the mechanisms and conditions required for its transformation into derivatives such as esters and amides.

Esterification:

The conversion of this compound to its corresponding ester can be achieved through several methods, with the mechanism being highly dependent on the chosen conditions.

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The mechanism proceeds through a series of reversible steps. lookchem.comchemistrysteps.commasterorganicchemistry.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. chemistrysteps.commdpi.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. mdpi.com Following a proton transfer from the attacking alcohol to one of the hydroxyl groups, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the ester and regenerates the acid catalyst. lookchem.com

Due to the steric hindrance posed by the α,α-dimethyl substitution in this compound, the rate of esterification via the standard Fischer-Speier method is expected to be slower compared to unhindered carboxylic acids. lookchem.com To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed. chemistrysteps.com

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. |

| 2 | Nucleophilic attack by the alcohol on the protonated carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the alcohol moiety to a hydroxyl group. |

| 5 | Elimination of a water molecule to form a protonated ester. |

| 6 | Deprotonation to yield the final ester product and regenerate the catalyst. |

Steglich Esterification: For sterically hindered carboxylic acids like this compound, the Steglich esterification offers a milder and often more efficient alternative. organic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an even more reactive acylpyridinium species. This species is then readily attacked by the alcohol, even a sterically hindered one, to form the ester. The byproduct, dicyclohexylurea (DCU), is a stable solid that can be easily removed by filtration. organic-chemistry.org

Amidation:

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid group of this compound must first be activated.

Coupling Agent-Mediated Amidation: Similar to the Steglich esterification, coupling agents are widely used for amide bond formation. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed. The mechanism mirrors the initial steps of the Steglich esterification, where the carboxylic acid is activated by the coupling agent to form an O-acylisourea intermediate. youtube.com This activated intermediate is then susceptible to nucleophilic attack by the amine. The attack of the amine on the activated carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to form the amide and the urea (B33335) byproduct. youtube.com Given that amines are generally stronger nucleophiles than alcohols, the addition of a catalyst like DMAP is often not necessary for amidation. organic-chemistry.org

| Reagent | Role |

| DCC/EDC | Activates the carboxylic acid by forming an O-acylisourea intermediate. |

| Amine | Acts as the nucleophile, attacking the activated carbonyl carbon. |

| DCU/EDU | Stable urea byproduct formed from the coupling agent. |

While this compound itself is not primed for a straightforward intramolecular lactonization due to the vinylic position of the bromine and the lack of a suitably positioned hydroxyl group, its isomers can undergo such cyclization reactions. For instance, a constitutional isomer such as 5-bromo-2,2-dimethyl-4-hydroxypentanoic acid could undergo intramolecular esterification to form a lactone.

The mechanism for such a lactonization would typically proceed under acidic or basic conditions. In an acid-catalyzed lactonization, the carbonyl oxygen of the carboxylic acid is protonated, activating it for nucleophilic attack. The distal hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a cyclic tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the lactone. The formation of five- and six-membered rings is generally favored in these intramolecular reactions.

Alternatively, related isomers of this compound can undergo halolactonization. For example, an isomer like 2,2-dimethylpent-4-enoic acid could react with a bromine source. The mechanism involves the electrophilic attack of a bromonium ion source on the double bond, forming a cyclic bromonium ion intermediate. The carboxylic acid group then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion. This backside attack leads to the formation of a bromo-substituted lactone.

Studies on Isomerization and Rearrangement Phenomena

This compound and its isomers can undergo various isomerization and rearrangement reactions, primarily driven by the stability of intermediates and the reaction conditions.

The structure of this compound features a vinylic bromide. Vinylic halides are generally less reactive towards nucleophilic substitution than their allylic counterparts. However, under certain conditions, isomerization to a more reactive allylic bromide can occur.

Allylic Rearrangement: An isomeric form, such as 5-bromo-2,2-dimethylpent-3-enoic acid, would be an allylic bromide. Allylic halides can undergo nucleophilic substitution via both S_N_2 and S_N_1 mechanisms. A rearrangement from a vinylic to an allylic position, or between different allylic isomers, can occur through mechanisms involving carbocation intermediates or through concerted pericyclic shifts. For instance, under acidic conditions, protonation of the double bond could lead to a carbocation, which could then rearrange via hydride or alkyl shifts before eliminating a proton to form an isomeric alkene. More relevant to the bromo-substituted compound is the S_N_1' or S_N_2' pathway, where a nucleophile attacks the γ-carbon of the allylic system, leading to a shift in the double bond and expulsion of the leaving group. encyclopedia.pubmasterorganicchemistry.com

Radical-Mediated Isomerization: In the presence of radical initiators (like light or peroxides) and a source of bromine radicals, isomerization can occur. A bromine radical can add to the double bond of this compound, forming a carbon-centered radical. This radical can then undergo rotation around the carbon-carbon single bond, followed by the elimination of a bromine radical to form a different isomer. This process can interconvert E and Z isomers or lead to positional isomers of the double bond. masterorganicchemistry.com

| Isomerization Pathway | Key Intermediate/Transition State | Driving Force |

| Allylic Rearrangement (S_N_1' type) | Allylic carbocation | Formation of a more stable carbocation/alkene |

| Allylic Rearrangement (S_N_2' type) | Concerted attack at the γ-position | Steric factors, nature of nucleophile |

| Radical-mediated | Carbon-centered radical | Thermodynamic stability of the resulting alkene |

The synthesis of this compound or its derivatives can be complicated by the formation of various impurities arising from side reactions and rearrangements.

Acid-Catalyzed Decomposition and Isomerization: In the presence of strong acids, such as those used in Fischer esterification, the molecule can undergo decomposition or rearrangement. nih.gov Protonation of the double bond can lead to the formation of a carbocationic intermediate. This intermediate can then undergo various reactions, including elimination of HBr to form a diene, or rearrangement to a more stable carbocation followed by reaction with a nucleophile (e.g., water or the alcohol solvent) to form undesired byproducts.

Impurities from Halocyclization: During reactions intended for halolactonization of related unsaturated acids, impurities can arise from incomplete cyclization, the formation of regioisomers (e.g., attack at the other carbon of the bromonium ion), or competing intermolecular reactions, especially at higher concentrations. The stereochemical outcome of the cyclization can also lead to a mixture of diastereomeric impurities.

Rearrangement during Derivative Formation: When activating the carboxylic acid for esterification or amidation, the reaction conditions might be conducive to rearrangement. For instance, if the activation method has some acidity or basicity, it could catalyze the isomerization of the double bond or the migration of the bromine atom, leading to the formation of esters or amides of an isomeric bromopentenoic acid.

The formation of these impurities is often highly dependent on the specific reaction conditions, including temperature, concentration, and the nature of the reagents and catalysts used. nih.gov Careful control of these parameters is crucial to minimize the formation of such byproducts.

Computational Chemistry and Theoretical Studies of 4 Bromo 2,2 Dimethylpent 4 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-Bromo-2,2-dimethylpent-4-enoic acid. These calculations provide a basis for predicting its reactivity and kinetic stability through the analysis of molecular orbitals and electrostatic potential.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized on the carbon-carbon double bond, which is the most electron-rich region of the molecule. The LUMO, on the other hand, is likely to be distributed over the carbon-bromine bond and the carbonyl group of the carboxylic acid, indicating these are the most electrophilic sites. A smaller HOMO-LUMO gap suggests higher reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -9.87 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 8.62 |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, providing a guide to its reactive behavior towards electrophiles and nucleophiles. The ESP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

In the case of this compound, the ESP map would be expected to show a high negative potential (red) around the oxygen atoms of the carboxylic acid group and the bromine atom, due to the high electronegativity of these atoms. Conversely, a high positive potential (blue) would be anticipated around the acidic hydrogen of the carboxyl group.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to simulate chemical reactions, providing detailed information about the reaction mechanism, including the structures of transition states and the associated energy barriers.

Theoretical Prediction of Mechanistic Steps and Energy Barriers

Theoretical calculations can predict the step-by-step mechanism of a reaction involving this compound. For instance, in a nucleophilic substitution reaction at the carbon atom bearing the bromine, computational methods can identify the transition state structure and calculate the activation energy for the reaction. This information is crucial for understanding the reaction kinetics.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Transition State 1 | 25.3 |

Investigation of Stereochemical Outcomes

When a reaction can lead to multiple stereoisomeric products, computational chemistry can be used to predict the stereochemical outcome. By calculating the energies of the different transition states leading to each stereoisomer, it is possible to determine which product will be formed preferentially. For reactions involving the chiral center that could be formed at the 4-position, this type of analysis would be particularly insightful.

Conformational Analysis and Conformational Energetics

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its reactivity and physical properties. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies.

For this compound, rotation around the single bonds allows for various conformations. Computational methods can be used to perform a systematic search for all possible conformers and to calculate their relative stabilities. The results of such a study would reveal the most populated conformation at a given temperature.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | 1.52 |

| Conformer 3 | 2.89 |

Application of 4 Bromo 2,2 Dimethylpent 4 Enoic Acid in Complex Organic Synthesis

Exploration in Divergent Synthesis Strategies

The search did identify related, but structurally distinct, compounds such as 4-Bromo-pent-4-enoic acid and 2,2-Dimethyl-4-pentenoic acid. However, the unique combination of a bromine atom at the 4-position, a vinyl group, and gem-dimethyl substitution at the 2-position in the target molecule does not appear in literature concerning advanced synthetic applications.

This absence of information indicates that 4-Bromo-2,2-dimethylpent-4-enoic acid is likely a novel or highly specialized compound that has not yet been utilized or reported in the contexts specified. Therefore, no research findings, data tables, or detailed discussions regarding its synthetic utility can be provided.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in synthesizing any new molecule is the development of efficient and environmentally benign methods. For a target like 4-Bromo-2,2-dimethylpent-4-enoic acid, future research would likely focus on pathways that maximize atom economy, minimize waste, and utilize greener solvents and reagents. This could involve catalytic methods that avoid stoichiometric inorganic reagents, a common goal in modern organic synthesis.

Investigation of its Reactivity under Non-Classical Reaction Conditions (e.g., Photoredox Catalysis, Electrochemistry)

The reactivity of the vinyl bromide moiety would be of particular interest. Non-classical activation methods, such as photoredox catalysis and electrochemistry, offer mild and highly selective ways to form new carbon-carbon and carbon-heteroatom bonds. Investigating the behavior of this compound under these conditions could reveal novel transformations and provide access to a diverse range of derivatives.

Integration into Automated Synthesis and Flow Chemistry Platforms

To accelerate the exploration of its chemical space, the synthesis of this compound and its analogs could be adapted for automated synthesis and flow chemistry platforms. These technologies allow for rapid optimization of reaction conditions, improved safety for handling reactive intermediates, and the generation of compound libraries for screening purposes.

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deep understanding of the reaction mechanisms involved in the synthesis and transformations of this compound would be crucial. The use of in situ spectroscopic techniques, such as ReactIR, NMR spectroscopy, and Raman spectroscopy, would allow for real-time monitoring of reactions. This data would provide invaluable insights into reaction kinetics, the identification of transient intermediates, and the elucidation of catalytic cycles.

Discovery of Novel Transformations and Derivatizations

The true potential of a new molecule is often realized through the discovery of novel reactions and the synthesis of a wide array of derivatives. For this compound, this would involve exploring the reactivity of both the vinyl bromide and the carboxylic acid functional groups. This could lead to the development of new building blocks for medicinal chemistry, materials science, or agrochemicals.

Q & A

Q. Methodological Approach :

Replicate both methods under controlled conditions (e.g., anhydrous solvents, inert gas).

Use in-situ monitoring (e.g., FTIR) to track intermediate formation.

Compare post-purification yields with HPLC purity data to assess scalability.

What are the implications of bromine rearrangement during reactions involving brominated carboxylic acids?

Advanced Research Question

Bromine migration, observed during demethylation of brominated methoxybenzoic acids (e.g., HBr-HOAc treatment), can alter regiochemistry. For this compound:

- Mechanistic Insight : Bromine may migrate if steric hindrance from methyl groups destabilizes the original position.

- Synthetic Control : Use steric directing groups or low-temperature conditions to suppress rearrangement .

Methodological Note : Monitor reaction progress via TLC and isolate intermediates to confirm bromine positioning.

How can in vitro metabolic studies using hepatocyte models inform toxicity profiles?

Advanced Research Question

Hepatocyte incubations reveal metabolic pathways:

- Phase I Metabolism : Oxidative deamination (via MAO or CYP450) generates 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), a common metabolite in brominated phenethylamines .

- Phase II Metabolism : Glucuronidation or sulfation of demethylated products.

Q. Methodological Approach :

Incubate with human/mouse hepatocytes to identify interspecies differences.

Use ATP assays to assess cytotoxicity.

Quantify metabolites via LC-MS/MS and compare with known toxicokinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.